3-Cyclohexylbutan-2-amine
Description
Context and Significance within Organic Chemistry
3-Cyclohexylbutan-2-amine, with the chemical formula C10H21N, belongs to the class of cycloalkylamines. Its structure, featuring a cyclohexyl group bonded to a butan-2-amine backbone, presents multiple points of interest for chemical study. The presence of two chiral centers, at the carbon atoms bearing the amine and the cyclohexyl groups, means the molecule can exist in multiple stereoisomeric forms. This chirality is of high significance in modern organic synthesis.
Chiral amines are crucial components in the synthesis of fine chemicals, agrochemicals, and a vast number of pharmaceutical compounds. york.ac.uknih.gov They are frequently used as building blocks, chiral auxiliaries, or resolving agents in asymmetric synthesis to create enantiomerically pure products. nih.gov The unique combination of a bulky, lipophilic cyclohexyl group and a reactive primary amine function in this compound suggests potential applications as a specialized building block or as a ligand for metal catalysts in asymmetric transformations.
Overview of Prior Research on Related Cyclohexylamines and Branched Butane (B89635) Derivatives
While dedicated research on this compound is not extensively documented in publicly available literature, a significant body of work exists for related chemical classes, providing a foundation for understanding its potential properties and reactivity.
Cyclohexylamines: The development of synthetic methods to access chiral cyclohexylamines is an active area of research. nih.gov Scientists have explored various routes, including the ring-opening of bicyclic structures to produce functionalized chiral cyclohexylamines and visible-light-enabled photoredox catalysis for [4+2] cycloadditions to build the cyclohexylamine (B46788) core. nih.govrsc.org These studies emphasize the importance of creating stereochemically defined cyclohexylamine scaffolds for use in biologically active molecules. nih.gov The synthesis of various 1-arylcyclohexylamines, for example, has been pursued to evaluate their properties. researchgate.net
Branched Butane Derivatives: The study of branched alkanes, such as isobutane (B21531) (2-methylpropane), provides insight into how molecular branching affects physical properties. libretexts.org Butane and its isomers are fundamental organic compounds obtained from natural gas and petroleum processing. pcc.eugeeksforgeeks.org The structure of butane derivatives, including the introduction of functional groups like amines or acids (e.g., butanoic acid), creates a wide range of chemical properties and applications. pcc.eu The reactivity of branched structures is a core concept in organic chemistry, influencing reaction rates and the stability of intermediates. The presence of a branched alkyl chain in this compound is expected to influence its steric and electronic properties compared to linear analogues.
Scope and Objectives of Academic Inquiry for the Compound
The primary objectives for the academic study of this compound would revolve around its synthesis, characterization, and the exploration of its utility in synthetic chemistry.
A key objective is the development of efficient and stereoselective synthetic routes to access its different stereoisomers in high purity. Asymmetric synthesis methods are crucial for obtaining enantiomerically pure compounds, which is vital for applications in pharmaceutical development and catalysis.
Further academic inquiry would focus on a comprehensive characterization of the compound's physicochemical properties. This includes determining its boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) to create a complete profile. Understanding its fundamental chemical reactivity is also critical. This involves studying how the amine group participates in reactions such as oxidation, reduction, and nucleophilic substitutions.
A significant area of investigation would be its application as a chiral ligand in transition-metal catalysis or as a chiral auxiliary. The steric bulk of the cyclohexyl group combined with the coordinating amine functionality could offer unique selectivity in asymmetric reactions, such as hydrogenation or C-C bond formation. nih.gov Therefore, the scope of research includes synthesizing derivatives and evaluating their performance in creating complex, chiral molecules.
Compound Data
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8(9(2)11)10-6-4-3-5-7-10/h8-10H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQIAOHRCHNEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
The creation of the 3-cyclohexylbutan-2-amine structure can be approached through methods that build the foundational carbon backbone and those that introduce the nitrogen-containing group. Catalytic processes are central to many of these strategies, offering efficiency and control.
Catalytic Approaches to the Butane (B89635) Backbone
Catalysis plays a pivotal role in the efficient synthesis of the butane framework of the target molecule, particularly through hydrogenation reactions that can establish key stereocenters.
A primary and widely utilized route to this compound involves the precursor ketone, 3-Cyclohexylbutan-2-one (B1354566). nih.gov The synthesis can proceed through two main pathways: a direct one-step reductive amination or a two-step process involving the reduction of the ketone to an alcohol intermediate.
Alternatively, the ketone can first be reduced to the corresponding alcohol, 3-Cyclohexylbutan-2-ol. nih.govsigmaaldrich.com This alcohol can then be converted to the amine through subsequent chemical steps.
Table 1: Reductive Amination of 3-Cyclohexylbutan-2-one
| Reactant | Reagents | Intermediate | Product | Key Advantages |
|---|
Achieving stereochemical control is a critical aspect of modern organic synthesis. For this compound, which contains chiral centers, stereoselective methods are highly valuable. This can be accomplished by the hydrogenation of unsaturated precursors using chiral catalysts or through biocatalysis.
For instance, the reduction of the precursor ketone, 3-Cyclohexylbutan-2-one, can be performed using ketoreductase (KRED) enzymes. Biocatalytic reductions of this nature can offer exceptionally high levels of diastereoselectivity and enantioselectivity, often proceeding under mild conditions. nih.gov The development of such enzymatic processes can lead to significant improvements in process mass intensity (PMI) and yield highly pure stereoisomers. nih.gov While direct examples for 3-Cyclohexylbutan-2-one are specific, the principle is broadly applied in pharmaceutical synthesis for creating chiral amines and alcohols. nih.gov
Grignard Reactions in Related Amine Synthesis
Grignard reagents (RMgX) are powerful nucleophiles used for forming carbon-carbon bonds. However, their application in primary amine synthesis requires specific strategies because their strong basicity can lead to unwanted side reactions. stackexchange.comquora.com Direct reaction of a Grignard reagent with simple aminating agents is often complicated by deprotonation of the amine source. quora.comslideshare.net
A successful modern approach involves the electrophilic amination of Grignard reagents. This can be achieved using specific O-sulfonyloxime derivatives, such as 4,4,5,5-tetramethyl-1,3-dioxolan-2-one (B102912) O-phenylsulfonyloxime. acs.org In this method, the Grignard reagent attacks the electrophilic nitrogen atom of the oxime derivative. The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the primary amine. stackexchange.comacs.org This method demonstrates broad applicability for the synthesis of various aryl and alkyl primary amines. acs.org
Table 2: Electrophilic Amination of Grignard Reagents for Primary Amine Synthesis
| Grignard Reagent Type | Aminating Agent | Solvent | Product Type | Reference |
|---|---|---|---|---|
| Aryl-MgBr | 1,3-dioxolan-2-one O-phenylsulfonyloxime | Dichloromethane (CH₂Cl₂) or Chlorobenzene | Aryl-NH₂ | acs.org |
Transition Metal-Catalyzed Coupling Reactions
Transition-metal catalysis provides atom-economical and efficient routes for synthesizing amines. acs.org One of the most direct methods is hydroamination, which involves the addition of an amine's N-H bond across an unactivated alkene. acs.org This reaction represents an ideal pathway for amine synthesis as it combines readily available starting materials to form the product without generating byproducts. acs.org
For example, titanium-based catalysts have been shown to facilitate the hydroamination of terminal alkynes, which, after reduction of the intermediate imine, yield the corresponding amine. organic-chemistry.org Similarly, palladium-catalyzed reactions can be used to construct C-N bonds, forming allylic amines from alkenyl precursors. acs.org These modern catalytic methods are a cornerstone of synthetic organic chemistry for the construction of complex aliphatic amines from simple feedstocks. acs.org
Amination Strategies for the Butane Chain
The direct introduction of the amine group onto the pre-formed butane chain is a critical step. The two most prominent strategies are reductive amination of a ketone and nucleophilic substitution on a halogenated alkane.
Reductive amination of 3-cyclohexylbutan-2-one stands out as a highly effective method. The mechanism begins with the nucleophilic attack of ammonia (B1221849) on the ketone's carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates to yield an imine, which is subsequently reduced by a hydride source like NaBH₃CN to the final primary amine. This approach is advantageous as it avoids the over-alkylation that can plague other methods.
Another classic strategy is the nucleophilic substitution of a halogenated precursor, such as 3-cyclohexylbutan-2-halide, with ammonia. fishersci.ch This reaction typically proceeds via an Sₙ2 mechanism, where ammonia displaces the halide leaving group. However, this method faces challenges, including the potential for polyalkylation, where the newly formed primary amine reacts further to form secondary and tertiary amines. Steric hindrance from the bulky cyclohexyl group can also reduce the reaction rate, requiring careful control over reaction conditions and stoichiometry.
Direct Amination Techniques
Direct amination involves the conversion of a carbonyl group to an amine in a single conceptual step. For this compound, this would typically start from 3-cyclohexylbutan-2-one. One common approach is reductive amination, where the ketone reacts with an amine source in the presence of a reducing agent. wikipedia.org This can be performed as a one-pot reaction, which is favored in green chemistry for its efficiency. wikipedia.org Catalytic hydrogenation using platinum, palladium, or nickel catalysts is a viable method for direct reductive amination. wikipedia.org
Multistep Routes Involving Nitrogen Introduction
Multistep syntheses offer greater control over the reaction and purification of intermediates. A common strategy involves the initial conversion of a precursor molecule to introduce a nitrogen-containing functional group, which is subsequently transformed into the desired amine.
Possible multistep routes for this compound include:
From a halogenated precursor: A 3-cyclohexylbutan-2-halide can undergo nucleophilic substitution with ammonia or an azide (B81097) salt. If an azide is used, the resulting alkyl azide is then reduced to the primary amine. This method requires careful handling of potentially explosive azide intermediates.
Gabriel Synthesis: This classic method involves the alkylation of potassium phthalimide (B116566) with an appropriate alkyl halide. Subsequent hydrolysis or hydrazinolysis of the N-alkylated phthalimide yields the primary amine. libretexts.org This route is effective for producing primary amines while avoiding overalkylation. libretexts.orgmasterorganicchemistry.com
Reduction of a Nitrile: The synthesis can also proceed through a nitrile intermediate. For instance, the appropriate nitrile can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the primary amine.
Reductive Amination Pathways
Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced to the final amine. wikipedia.org For the synthesis of this compound, the precursor ketone is 3-cyclohexylbutan-2-one.
The reaction is typically carried out in a one-pot procedure under neutral or weakly acidic conditions. wikipedia.org A variety of reducing agents can be employed, with the choice often depending on the specific substrates and desired selectivity. masterorganicchemistry.com
Common Reducing Agents for Reductive Amination:
| Reducing Agent | Characteristics |
|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces the imine intermediate without significantly reducing the starting ketone. masterorganicchemistry.comharvard.edu It is highly effective but also toxic. harvard.edu |
| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.comharvard.edu It is highly selective and tolerant of various functional groups. harvard.edu |
| Catalytic Hydrogenation (H₂/Catalyst) | A green chemistry approach using catalysts like Palladium on carbon (Pd/C) or Raney Nickel. wikipedia.orgyoutube.com |
The efficiency of reductive amination can be influenced by steric effects from the cyclohexyl group and the choice of catalyst and reaction conditions.
Asymmetric Synthesis of this compound
Due to the presence of a chiral center at the second carbon atom, this compound can exist as a pair of enantiomers. The asymmetric synthesis of this compound is crucial for applications where a specific stereoisomer is required.
Enantioselective Catalysis in Amine Synthesis
Enantioselective catalysis aims to produce a single enantiomer of a chiral product from an achiral or racemic starting material using a chiral catalyst. In the context of synthesizing this compound, this often involves the asymmetric reduction of an imine or a related precursor.
Biocatalysis, utilizing enzymes such as imine reductases or amine dehydrogenases, offers a powerful tool for achieving high enantioselectivity. wikipedia.org These enzymes can catalyze the reductive amination of ketones with high stereocontrol. For example, amine dehydrogenases can convert ketones to chiral amines with high enantiomeric excess (e.e.). researchgate.net
Transition metal catalysts incorporating chiral ligands are also widely used for the asymmetric hydrogenation of imines. These catalytic systems can provide high yields and excellent enantioselectivities. yale.edu
Diastereoselective Control in Synthetic Pathways
Diastereoselective synthesis focuses on controlling the formation of diastereomers. When a molecule already contains a chiral center, the introduction of a new one can lead to the formation of diastereomers. In the synthesis of this compound, if a chiral starting material is used, controlling the stereochemistry of the newly formed stereocenter is a key challenge.
Catalyst-controlled reactions can be employed to favor the formation of one diastereomer over another. nih.gov The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio (d.r.) of the product. nih.gov For instance, in reductions of ketones or imines, the directing effect of existing stereocenters can be either enhanced or overridden by a chiral catalyst.
Chiral Auxiliary and Ligand-Mediated Syntheses
Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.
A common strategy involves attaching a chiral auxiliary to the nitrogen atom of an imine precursor. The steric and electronic properties of the auxiliary then guide the approach of a reducing agent, leading to the preferential formation of one enantiomer of the amine. The Ellman auxiliary, tert-butanesulfinamide, is a prominent example used in the asymmetric synthesis of amines. yale.edu Condensation of tert-butanesulfinamide with a ketone forms a tert-butanesulfinyl imine, which can then be diastereoselectively reduced, followed by acidic removal of the auxiliary to yield the chiral primary amine. yale.edu
Chiral ligands are used in conjunction with metal catalysts to create a chiral environment around the reactive center. The coordination of the substrate to the chiral metal complex dictates the stereochemical outcome of the reaction, such as hydrogenation or hydride transfer. A variety of chiral ligands have been developed for the asymmetric synthesis of amines, enabling high levels of enantiocontrol. researchgate.net
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 3-cyclohexylbutan-2-one |
| 3-cyclohexylbutan-2-halide |
| tert-butanesulfinamide |
| tert-butanesulfinyl imine |
| Lithium aluminum hydride |
| Palladium on carbon |
| Potassium phthalimide |
| Raney Nickel |
| Sodium borohydride |
| Sodium cyanoborohydride |
Reaction Chemistry and Mechanistic Studies
Reactivity of the Amine Functionality
The lone pair of electrons on the nitrogen atom of 3-Cyclohexylbutan-2-amine confers nucleophilic and basic properties, which are central to its reactivity. However, the steric hindrance imposed by the adjacent sec-butyl and cyclohexyl groups significantly modulates these characteristics.
Nucleophilic Characteristics and Reactions
As a secondary amine, this compound is a potent nucleophile, capable of attacking electrophilic centers. Its nucleophilicity is generally greater than that of primary amines due to the electron-donating effect of the two alkyl groups attached to the nitrogen. However, the bulky nature of the cyclohexyl and sec-butyl groups can sterically hinder its approach to electrophiles, thereby reducing its reaction rates compared to less hindered secondary amines.
The nucleophilic character of this compound is evident in its reactions with various electrophiles. For instance, it can react with alkyl halides in SN2 reactions to form tertiary amines. The stereochemistry of the starting amine, with two chiral centers, adds another layer of complexity to these reactions, potentially leading to diastereomeric products.
Amine-Specific Transformations (e.g., acylation, alkylation)
Acylation: this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-substituted amides. The reaction proceeds via a nucleophilic acyl substitution mechanism. While the reaction is generally facile, the steric bulk around the nitrogen atom may necessitate more forcing reaction conditions (e.g., higher temperatures or the use of a catalyst) compared to less hindered amines.
Alkylation: The alkylation of this compound with alkyl halides leads to the formation of tertiary amines. As with acylation, the rate of alkylation is sensitive to the steric bulk of both the amine and the alkylating agent. Over-alkylation to form a quaternary ammonium (B1175870) salt is a possible side reaction, particularly with reactive alkylating agents like methyl iodide. The use of bulky alkyl halides would be expected to yield the mono-alkylation product more selectively.
Table 1: Predicted Acylation and Alkylation Reactions of this compound
| Reaction Type | Reagent | Predicted Product | General Conditions |
| Acylation | Acetyl chloride | N-(3-Cyclohexylbutan-2-yl)acetamide | Aprotic solvent (e.g., DCM, THF), optional base (e.g., triethylamine, pyridine) to scavenge HCl |
| Acylation | Acetic anhydride | N-(3-Cyclohexylbutan-2-yl)acetamide | Neat or in a solvent, may require heating |
| Alkylation | Methyl iodide | 3-Cyclohexyl-N-methylbutan-2-amine | Polar aprotic solvent (e.g., DMF, DMSO) |
| Alkylation | Benzyl (B1604629) bromide | N-Benzyl-3-cyclohexylbutan-2-amine | Polar aprotic solvent, may require heating |
Note: The conditions and outcomes are predicted based on general reactivity patterns of sterically hindered secondary amines and may require optimization for this specific substrate.
Transformations Involving the Cyclohexyl Moiety
The cyclohexyl ring in this compound is a relatively inert hydrocarbon moiety. However, it can undergo transformations under specific and often harsh reaction conditions.
Oxidative and Reductive Transformations of the Ring System
Oxidative Transformations: The oxidation of the cyclohexyl ring in this compound is challenging without affecting the more reactive amine group. Strong oxidizing agents would likely lead to the oxidation of the amine first. However, catalytic oxidation methods employing specific transition metal catalysts could potentially achieve selective oxidation of the C-H bonds on the cyclohexyl ring to introduce hydroxyl or carbonyl functionalities. For instance, oxidation of cyclohexylamine (B46788) itself can yield cyclohexanone. weebly.com It is conceivable that under controlled conditions, similar transformations could occur on the cyclohexyl ring of the title compound, although the presence of the bulky side chain might influence the regioselectivity of the oxidation.
Reductive Transformations: The reduction of a saturated cyclohexane (B81311) ring is a thermodynamically unfavorable process and requires forcing conditions, such as high-pressure hydrogenation at elevated temperatures with potent catalysts (e.g., rhodium on carbon). Such conditions would likely be accompanied by side reactions. A more plausible reductive transformation would involve the reduction of an unsaturated derivative of the cyclohexyl ring, such as a cyclohexenyl or phenyl group, which are not present in the parent molecule.
Table 2: Predicted Oxidative and Reductive Transformations of the Cyclohexyl Moiety
| Transformation | Reagent/Catalyst | Predicted Product(s) | General Conditions |
| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | Complex mixture, likely with amine oxidation | Harsh conditions |
| Catalytic Oxidation | O2, transition metal catalyst (e.g., Co, Mn) | Hydroxylated or carbonylated cyclohexyl derivatives | Elevated temperature and pressure |
| Reduction | H2, Rh/C | Not readily reducible | High pressure, high temperature |
Note: These transformations are predicted based on the general reactivity of cyclohexane and related compounds. The amine group's presence would significantly influence the reaction outcomes.
Substituent Effects on Cyclohexyl Reactivity
The reactivity of the cyclohexyl ring is influenced by the conformational preferences of its substituents. The bulky 1-(1-aminoethyl)propyl substituent will predominantly occupy an equatorial position to minimize steric interactions (1,3-diaxial interactions). pressbooks.pub This conformational locking can influence the accessibility of the axial and equatorial C-H bonds on the ring to reagents.
Reactions that proceed via a transition state where a specific geometry is required, such as E2 eliminations from a derivatized cyclohexyl ring, would be highly dependent on the ability of the reacting groups to adopt an anti-periplanar arrangement. The fixed equatorial position of the large substituent would dictate the conformational equilibrium and, consequently, the stereochemical outcome of such reactions. For instance, if a leaving group were introduced onto the cyclohexyl ring, its ability to occupy an axial position for an E2 reaction would be influenced by the energetic cost of placing the large 1-(1-aminoethyl)propyl group in a less favorable axial or twisted-boat conformation.
Intramolecular Rearrangement Pathways
Intramolecular rearrangements in this compound are not commonly reported and would likely require specific activation, such as the formation of a reactive intermediate like a carbocation or a radical on the cyclohexyl ring or the side chain.
One hypothetical rearrangement could involve a 1,2-hydride or alkyl shift following the formation of a carbocation on the cyclohexyl ring. However, generating a carbocation on a saturated alkane ring is energetically demanding. A more plausible scenario for rearrangement might involve the amine functionality. For example, under certain conditions, N-substituted cyclohexylamines can undergo intramolecular cyclization reactions. nih.govrsc.org However, for this compound, this would necessitate the presence of a suitable functional group on the side chain to act as an electrophile for the nucleophilic amine to attack. Without such a group, intramolecular rearrangements are unlikely to be a significant reaction pathway under normal conditions.
Wagner-Meerwein Shifts and Analogous Rearrangements
Reactions involving the formation of a carbocation at the C2 position of the this compound backbone are prone to Wagner-Meerwein rearrangements. These rearrangements are a class of carbocation 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates from a neighboring carbon to the positively charged carbon. masterorganicchemistry.com This process is driven by the formation of a more stable carbocation.
In the case of this compound, deamination, for instance through treatment with nitrous acid, would initially generate a primary diazonium ion, which is highly unstable and readily decomposes to form a secondary carbocation.
Once formed, this secondary carbocation can undergo a 1,2-hydride shift. libretexts.org The hydrogen atom on the adjacent tertiary carbon (C3) can migrate with its pair of electrons to the C2 carbon. This rearrangement results in the formation of a more stable tertiary carbocation. The thermodynamic driving force behind this is the increased stability associated with tertiary carbocations compared to secondary ones, due to hyperconjugation and inductive effects. nih.gov
It is also conceivable, though likely less favorable, for an alkyl shift to occur, where a bond from the cyclohexyl ring migrates. However, a hydride shift is generally more facile. pearson.com Such rearrangements are common in various organic reactions and are not limited to deamination. rsc.org
Table 1: Plausible Wagner-Meerwein Rearrangement in the Deamination of this compound
| Reactant | Initial Carbocation | Rearrangement Type | Product Carbocation | Relative Stability |
| This compound | Secondary | 1,2-Hydride Shift | Tertiary | More Stable |
Stereochemical Implications of Rearrangements
The stereochemistry of the starting material and the nature of the rearrangement significantly impact the stereochemical outcome of the products. This compound possesses two chiral centers (C2 and C3), meaning it can exist as different stereoisomers.
During a Wagner-Meerwein rearrangement, the migration of the hydride or alkyl group occurs suprafacially, meaning it moves along the same face of the molecule, with retention of stereochemistry in the migrating group. masterorganicchemistry.com However, the carbocation intermediates are planar and achiral at the positively charged carbon. The subsequent attack by a nucleophile can occur from either face of the planar carbocation, potentially leading to a mixture of stereoisomers.
If the initial amine is chiral, the rearrangement can lead to a loss of stereochemical information at the C2 position. The stereocenter at C3, if the cyclohexyl group and the methyl group are different from the rest of the substituents, will influence the facial selectivity of the nucleophilic attack on the rearranged carbocation, potentially leading to diastereomeric products. The rapid inversion of the nitrogen atom in amines at room temperature means that enantiomers of the amine itself can be difficult to resolve. researchgate.net
Elucidation of Reaction Mechanisms
Understanding the detailed mechanisms of reactions involving this compound requires consideration of kinetic and thermodynamic factors, as well as the identification of transient intermediates.
The course of a reaction is governed by the interplay of kinetics and thermodynamics. In the context of carbocation rearrangements, the formation of the most stable carbocation is a thermodynamic driving force. clockss.org Tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations. Therefore, the rearrangement of the initially formed secondary carbocation from this compound to a tertiary carbocation is thermodynamically favored. nih.gov
However, the rate at which these rearrangements occur is a kinetic question. Hydride shifts are generally very fast, often occurring before a nucleophile has the opportunity to attack the initial carbocation. nih.gov The energy barrier for a 1,2-hydride shift is typically low. The relative rates of nucleophilic attack versus rearrangement will determine the product distribution. In many cases, reactions involving carbocation intermediates yield a mixture of products, reflecting both rearranged and unrearranged structures. pearson.com
Table 2: Thermodynamic vs. Kinetic Products in a Hypothetical Reaction
| Product Type | Formation Pathway | Relative Stability | Conditions Favoring Formation |
| Kinetic Product | Direct attack on initial carbocation | Less Stable | Lower temperatures, short reaction times |
| Thermodynamic Product | Attack on rearranged carbocation | More Stable | Higher temperatures, longer reaction times |
Identification of Reaction Intermediates
The elucidation of a reaction mechanism hinges on the identification of transient intermediates. In the deamination of primary amines like this compound, the initial intermediate is an unstable diazonium ion. This species rapidly loses nitrogen gas to form a carbocation.
Carbocations themselves are highly reactive and typically not directly observable under normal reaction conditions. Their existence is often inferred from the product distribution, particularly the presence of rearranged products. masterorganicchemistry.com Computational chemistry, through methods like Density Functional Theory (DFT), can be employed to model the structures and relative energies of these transient carbocation intermediates and the transition states that connect them.
In other reaction types, different intermediates may be involved. For instance, radical-mediated reactions could involve the formation of an aminyl radical.
While less common than C-N bond cleavage, the activation and cleavage of C-C bonds in molecules like this compound can occur under specific conditions. In mass spectrometry, for example, amines characteristically undergo α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This fragmentation leads to a resonance-stabilized nitrogen-containing cation and an alkyl radical. For this compound, this would likely involve cleavage of the bond between C2 and C3.
In synthetic chemistry, C-C bond cleavage is a more challenging transformation but can be achieved using various methods, including photocatalysis and oxidative reactions. nih.gov For instance, oxidative C-C bond cleavage of N-protected cyclic amines has been reported. While not directly applicable to the acyclic this compound, these studies provide a basis for understanding the conditions that might promote such reactions. These reactions often proceed through radical or radical cation intermediates.
Stereochemical Investigations
Stereoisomerism and Chiral Centers in 3-Cyclohexylbutan-2-amine
The structure of this compound, featuring a cyclohexyl group attached to a butan-2-amine backbone, contains two chiral centers. These are located at the second and third carbon atoms of the butane (B89635) chain (C2 and C3). The presence of two distinct stereocenters means that the molecule can exist as 2^2, or four, different stereoisomers.
Stereoisomers that are non-superimposable mirror images of each other are known as enantiomers, while those that are not mirror images are called diastereomers. qmul.ac.uk For this compound, this results in two pairs of enantiomers.
The four stereoisomers are:
(2R, 3R)-3-Cyclohexylbutan-2-amine and (2S, 3S)-3-Cyclohexylbutan-2-amine, which are an enantiomeric pair.
(2R, 3S)-3-Cyclohexylbutan-2-amine and (2S, 3R)-3-Cyclohexylbutan-2-amine, which constitute the second enantiomeric pair.
The relationship between any isomer from the first pair and any isomer from the second pair is diastereomeric. Diastereomers possess different physical properties and can exhibit different chemical reactivity with both chiral and achiral reagents. qmul.ac.uk
Table 1: Stereoisomers of this compound
| Configuration | Relationship |
|---|---|
| (2R, 3R) & (2S, 3S) | Enantiomers |
| (2R, 3S) & (2S, 3R) | Enantiomers |
| (2R, 3R) & (2R, 3S) | Diastereomers |
| (2R, 3R) & (2S, 3R) | Diastereomers |
| (2S, 3S) & (2R, 3S) | Diastereomers |
Determining the absolute configuration (the R/S designation) at each chiral center is crucial for distinguishing between the different stereoisomers. This is typically achieved through techniques such as X-ray crystallography of a single crystal of a pure stereoisomer or one of its derivatives. Spectroscopic methods, like circular dichroism (CD), can also be employed, often by comparing the obtained spectrum with that of a reference compound with a known absolute configuration. nih.gov For molecules with multiple stereocenters, a combination of analytical techniques may be necessary to fully elucidate the stereochemistry of each isomer. nih.gov
Control of Stereochemistry in Synthesis
The production of specific stereoisomers is a significant challenge in organic synthesis. nih.gov The methods used to control and quantify the stereochemical outcome are vital.
In a chemical reaction that produces stereoisomers, the relative amounts of enantiomers and diastereomers are measured by enantiomeric excess (ee) and diastereomeric ratio (dr) or diastereomeric excess (de). qmul.ac.uk
Enantiomeric Excess (ee): This measures the purity of a sample with respect to one enantiomer. It is calculated as the absolute difference between the mole fractions of the two enantiomers. qmul.ac.uk
Diastereomeric Ratio (dr) or Excess (de): The diastereomeric ratio is the ratio of the percentages of two diastereomers in a mixture. qmul.ac.uk Diastereomeric excess is calculated similarly to ee, representing the excess of one diastereomer over the other. chemicalforums.com
These values are commonly determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalforums.com For complex mixtures with multiple stereocenters, advanced methods like optical analysis using circular dichroism assays in combination with chemometrics may be required for a complete speciation of all stereoisomers. nih.gov
When a synthesis produces a mixture of stereoisomers, a chiral resolution process is required to separate them. Common strategies include:
Classical Resolution: This involves the formation of diastereomeric salts by reacting the amine mixture with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid). These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered.
Chiral Chromatography: HPLC or GC with a chiral stationary phase can be used to separate enantiomers and diastereomers based on their differential interactions with the chiral support.
Enzymatic Resolution: Enzymes can be used to selectively react with one stereoisomer in the mixture, allowing the unreacted isomer to be isolated.
Conformational Analysis of the Cyclohexyl and Butane Moieties
The three-dimensional shape, or conformation, of this compound is influenced by the rotational freedom around its single bonds.
The cyclohexyl ring predominantly adopts a stable chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. The bulky butan-2-amine group will strongly prefer the equatorial position to avoid 1,3-diaxial interactions, which are a significant source of steric strain.
For the butane moiety , rotation around the C2-C3 bond is possible. The relative orientation of the amino group on C2 and the cyclohexyl group on C3 will be governed by steric hindrance. The most stable conformation will be a staggered one, likely with the large cyclohexyl group positioned anti to the methyl group on C2 to minimize steric clash. The specific preferred conformation can influence the molecule's reactivity and interactions with biological targets.
Table 2: List of Mentioned Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 855364-40-8 | C10H21N |
| 3-Cyclohexylbutan-2-one (B1354566) | 20474-46-8 | C10H18O |
| 3-Cyclohexylbutan-2-ol | 76019-87-9 | C10H20O |
Ring Conformations and Substituent Orientations
The stereochemistry of this compound is determined by the spatial arrangement of its constituent parts: the cyclohexane (B81311) ring and the 2-aminobutyl substituent. The cyclohexane ring is well-known to adopt a chair conformation as its most stable form, which minimizes both angle strain and torsional strain. In this chair conformation, the substituents can occupy either axial or equatorial positions.
The 2-aminobutyl group attached to the cyclohexane ring will preferentially occupy the equatorial position to minimize steric hindrance. Axial substituents experience unfavorable 1,3-diaxial interactions with the other axial hydrogens on the same side of the ring, which are energetically costly. Placing the bulky 2-aminobutyl group in the equatorial position avoids these steric clashes, leading to a more stable conformation.
The 2-aminobutyl side chain itself has two chiral centers, at carbon 2 (bearing the amino group) and carbon 3 (bearing the cyclohexyl group). This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relative orientation of the methyl, amino, and cyclohexyl groups will influence the rotational conformations (rotamers) around the C2-C3 bond.
The most stable rotamer will be one that minimizes gauche interactions between the largest groups. Applying the principles of steric hindrance, the conformation where the large cyclohexyl group and the methyl group are anti to each other would be favored. The relative positioning of the amino group would then determine the final conformational preference.
Dynamic Stereochemistry
The conformational landscape of this compound is not static. At room temperature, the molecule undergoes rapid conformational changes. The most significant of these is the ring flip of the cyclohexane moiety. During a ring flip, an equatorial substituent becomes axial, and vice versa.
Given the strong energetic preference for the 2-aminobutyl group to be in the equatorial position, the equilibrium between the two chair conformations will heavily favor the conformer with the equatorial substituent. The energy barrier for this ring flip is influenced by the size of the substituent; larger groups lead to a higher energy barrier.
Without specific experimental or computational data, the exact energy differences between various conformers and the rates of interconversion cannot be definitively stated. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy at variable temperatures and computational chemistry methods would be necessary to provide quantitative insights into the dynamic stereochemical behavior of this specific molecule.
Advanced Analytical Characterization in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopy is fundamental to the structural elucidation of organic molecules. For 3-Cyclohexylbutan-2-amine, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide critical pieces of the structural puzzle.
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of this compound. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule.
¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The hydrogens on the carbon adjacent to the electron-withdrawing amine group are deshielded and typically appear in the range of 2.3-3.0 ppm. libretexts.org The two protons of the primary amine group (-NH₂) are expected to produce a characteristically broad signal between 0.5 and 5.0 ppm, the exact position of which is sensitive to solvent, concentration, and temperature. libretexts.orglibretexts.org This signal can be confirmed by its disappearance upon shaking the sample with deuterium (B1214612) oxide (D₂O). libretexts.org The remaining protons on the cyclohexyl and butyl groups would appear in the upfield aliphatic region (approximately 0.8-2.0 ppm).
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Due to the molecule's asymmetry, all 10 carbon atoms are expected to be chemically non-equivalent and thus produce distinct signals. Carbons directly bonded to the nitrogen atom are deshielded and typically resonate in the 10-65 ppm range. libretexts.org The carbon of the cyclohexyl ring attached to the butane (B89635) chain will also be shifted downfield compared to the other ring carbons.
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assembling the complete molecular structure. ethz.chlibretexts.org
COSY spectra establish proton-proton couplings, revealing the connectivity within the butyl chain and the cyclohexyl ring.
HSQC spectra correlate each proton with its directly attached carbon atom.
HMBC spectra show correlations between protons and carbons over two to three bonds, which is critical for connecting the cyclohexyl moiety to the butan-2-amine backbone. Furthermore, since this compound possesses two chiral centers (at C2 and C3 of the butane chain), it can exist as diastereomers. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be instrumental in determining the relative stereochemistry of these isomers. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted data based on general principles of NMR spectroscopy.
| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, Integration) | ¹³C Chemical Shift (δ, ppm) | Justification |
|---|---|---|---|
| C1 (CH₃) | ~1.1 (d, 3H) | ~15-25 | Methyl group adjacent to a methine (CH-NH₂). |
| C2 (CH-NH₂) | ~2.5-3.0 (m, 1H) | ~45-55 | Methine carbon directly bonded to the amine nitrogen. |
| C3 (CH-Cyclohexyl) | ~1.5-1.8 (m, 1H) | ~40-50 | Methine carbon adjacent to the bulky cyclohexyl group. |
| C4 (CH₃) | ~0.9 (d, 3H) | ~10-20 | Methyl group adjacent to a methine (CH-Cyclohexyl). |
| Cyclohexyl-C1' | ~1.3-1.6 (m, 1H) | ~40-45 | Cyclohexyl carbon attached to the butane chain. |
| Cyclohexyl-C2'/C6' | ~1.6-1.9 (m, 4H) | ~30-35 | Cyclohexyl carbons adjacent to the point of attachment. |
| Cyclohexyl-C3'/C5' | ~1.0-1.3 (m, 4H) | ~26-28 | Cyclohexyl carbons beta to the point of attachment. |
| Cyclohexyl-C4' | ~0.9-1.2 (m, 2H) | ~25-27 | Cyclohexyl carbon gamma to the point of attachment. |
| N-H₂ | ~0.5-5.0 (br s, 2H) | N/A | Labile protons of the primary amine group. libretexts.orglibretexts.org |
Mass spectrometry provides the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.
Molecular Ion and Nitrogen Rule: For this compound (C₁₀H₂₁N), the molecular weight is 155.28 g/mol . According to the nitrogen rule, a molecule containing an odd number of nitrogen atoms will have a molecular ion (M⁺•) with an odd mass-to-charge ratio (m/z). jove.com Therefore, the electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 155, although for some acyclic aliphatic amines, this peak can be weak or absent. jove.com
Fragmentation Pattern: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comlibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary α-cleavage events are possible:
Cleavage of the C2-C3 bond results in the loss of a cyclohexylethyl radical, producing an iminium cation at m/z 44 .
Cleavage of the C1-C2 bond (loss of a methyl radical) is less favored than the loss of the larger substituent but would produce an iminium cation at m/z 140 . The base peak is often the result of α-cleavage that expels the largest possible radical. miamioh.edu
High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of the compound with very high precision, allowing for the calculation of its exact elemental formula (C₁₀H₂₁N), confirming the identity of the molecule beyond any doubt.
Coupled Techniques (LC-MS and GC-MS): When analyzing complex mixtures or degradation products, coupling chromatography with mass spectrometry is invaluable. LC-MS is suitable for separating the amine from non-volatile impurities before detection, while GC-MS is used for the analysis of volatile compounds and can provide library-matchable fragmentation patterns for identification.
Table 2: Predicted Mass Spectrometry Data for this compound This interactive table displays predicted mass-to-charge ratios for various ionic species.
| Ion Species | Predicted m/z | Description |
|---|---|---|
| [M]⁺• | 155.167 | Molecular Ion (Radical Cation) |
| [M+H]⁺ | 156.175 | Protonated Molecule (common in ESI, CI) uni.lu |
| [M+Na]⁺ | 178.157 | Sodium Adduct (common in ESI) uni.lu |
| [C₂H₆N]⁺ | 44.050 | Fragment from α-cleavage (loss of C₈H₁₅•) |
| [C₉H₂₀N]⁺ | 140.160 | Fragment from α-cleavage (loss of CH₃•) |
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. As a primary aliphatic amine, this compound exhibits several characteristic absorption bands. orgchemboulder.com
The most diagnostic signals for the primary amine group include:
N-H Stretching: Two distinct, medium-intensity bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.comwpmucdn.com These are typically sharper than the broad O-H stretch of alcohols. libretexts.org
N-H Bending (Scissoring): A medium to strong absorption between 1650-1580 cm⁻¹. orgchemboulder.comwikieducator.org
N-H Wagging: A broad, strong band that can appear in the 910-665 cm⁻¹ region. orgchemboulder.com
Other important signals include:
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ arising from the sp³-hybridized carbons of the butyl and cyclohexyl groups.
C-N Stretching: A weak to medium band in the 1250-1020 cm⁻¹ range, characteristic of aliphatic amines. orgchemboulder.com
Table 3: Characteristic Infrared Absorption Bands for this compound This interactive table summarizes the key IR vibrational frequencies.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Asymmetric & Symmetric) | 3500 - 3300 (two bands) | Medium, Sharp |
| C-H Stretch (sp³) | 2960 - 2850 | Strong |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong |
| C-N Stretch (Aliphatic) | 1250 - 1020 | Weak to Medium |
| N-H Wag | 910 - 665 | Strong, Broad |
Chromatographic Techniques for Purity and Separation
Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.
HPLC is a versatile technique for the separation, quantification, and purification of compounds.
Analytical HPLC: For purity determination, reversed-phase HPLC (RP-HPLC) is the most common method. However, aliphatic amines like this compound lack a strong UV chromophore, making detection by standard UV-Vis detectors challenging. sigmaaldrich.com To overcome this, pre-column derivatization is often employed, where the amine is reacted with a labeling agent to attach a UV-active or fluorescent tag. thermofisher.com Common derivatizing reagents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.comnih.gov A typical analytical method would involve:
Column: C18 reversed-phase column.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol.
Detection: UV or Fluorescence detector set to the appropriate wavelength for the chosen derivative.
Preparative HPLC: For purification, the principles are the same as in analytical HPLC, but everything is scaled up. Larger columns with larger particle sizes are used to handle higher sample loads. The goal is to isolate the peak corresponding to this compound and collect the fraction for further use.
GC is well-suited for the analysis of volatile and thermally stable compounds like this compound.
For GC analysis, the amine can be injected directly or after derivatization. Derivatization is often performed to reduce the polarity of the amine, which minimizes peak tailing caused by interaction with active sites on the column and improves peak shape and resolution. thermofisher.com A typical GC method would utilize:
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) or a specially deactivated "amine-specific" stationary phase, is preferred to handle the basic nature of the analyte.
Carrier Gas: High-purity helium or hydrogen.
Injection: A split/splitless injector is used, with the temperature set high enough to ensure rapid volatilization without thermal degradation.
Oven Program: A temperature program that starts at a low temperature and ramps up to a higher temperature is used to effectively separate the analyte from any impurities with different boiling points.
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons, while coupling the GC to a Mass Spectrometer (GC-MS) allows for definitive peak identification based on fragmentation patterns.
Chiral Chromatography for Enantiomeric Separation
Chiral chromatography is a critical technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule like this compound. This separation is essential in many fields, particularly in pharmaceuticals, where the two enantiomers of a drug can have different pharmacological effects. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times in a chromatographic system, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Despite the importance of this technique, a search of scientific databases yields no specific methods or published chromatograms for the enantiomeric separation of this compound. Research on similar chiral amines demonstrates that polysaccharide-based CSPs are often effective for their resolution. yakhak.orgmdpi.com For a compound like this compound, one would typically screen a variety of chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. yakhak.org The development of such a method would be a prerequisite for any study investigating the stereoselective synthesis or biological activity of its individual enantiomers.
Table 1: Representative Chiral Stationary Phases for Amine Separation
| Chiral Stationary Phase Type | Common Examples | Potential Application for this compound |
| Polysaccharide-based | Chiralcel® OD-H, Chiralpak® AD-H | High, due to broad applicability for chiral amines. |
| Pirkle-type | Whelk-O® 1 | Moderate, depending on derivatization. |
| Cyclodextrin-based | Beta-cyclodextrin | Moderate, often used in GC for volatile amines. |
This table is illustrative and based on general principles of chiral chromatography for amines, not on specific experimental data for this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule, this method can unambiguously determine its absolute configuration. To perform X-ray crystallography, a single, high-quality crystal of the compound of interest, or a crystalline derivative, is required.
Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other crystallographic repositories. uni.lu Obtaining such data would provide invaluable information on its bond lengths, bond angles, and conformational preferences in the solid state. This information is crucial for understanding its physical properties and for computational modeling studies. The process would involve synthesizing the compound, purifying it, and then screening various crystallization conditions to grow a suitable single crystal for diffraction analysis.
Advanced Analytical Approaches for Amine Characterization
Inline Reaction Monitoring (e.g., NMR)
Inline reaction monitoring, often utilizing spectroscopic techniques like Nuclear Magnetic Resonance (NMR), has become a powerful tool in modern chemical synthesis. nih.govuniv-nantes.fr It allows for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for manual sampling and offline analysis. This provides a wealth of kinetic and mechanistic data, enabling rapid process optimization. nih.gov
For the synthesis of an aliphatic primary amine like this compound, which could be prepared via methods such as reductive amination, inline NMR could monitor the disappearance of the starting ketone and the appearance of the amine product signals. researchgate.net This would allow for precise determination of reaction completion and could help in optimizing reaction parameters like temperature, pressure, and catalyst loading. While the use of inline NMR for monitoring amine synthesis is established, no studies have been published that specifically apply this technique to the synthesis of this compound. nih.gov
Table 2: Potential NMR Signals for Inline Monitoring of this compound Synthesis
| Species | Key ¹H NMR Signal to Monitor | Expected Chemical Shift Range (ppm) |
| Starting Ketone (e.g., 3-Cyclohexyl-2-butanone) | α-protons adjacent to carbonyl | 2.0 - 2.5 |
| Imine Intermediate | Imine proton (CH=N) | 7.5 - 8.5 |
| This compound Product | Proton on carbon bearing the amine (CH-NH₂) | 2.5 - 3.5 |
This table is a hypothetical representation for illustrative purposes and is not based on experimentally recorded data for the synthesis of this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of molecules. For analogs like phenethylamine (B48288) and amphetamine, these methods have been employed to elucidate various molecular descriptors.
Studies on phenethylamine and its derivatives have utilized Density Functional Theory (DFT) and post-Hartree-Fock ab initio methods to calculate global adiabatic electronic properties. nih.govacs.org These properties, including ionization energy, electron affinity, molecular electronegativity, chemical hardness, and electrophilicity index, are crucial for predicting how a molecule will interact with other chemical species. For instance, the ionization energy provides insight into the ease with which a molecule can be oxidized. nih.govacs.org
Calculations performed in a solvent environment, such as water, provide a more realistic representation of the electronic structure in biological systems. nih.govacs.org These calculations have revealed correlations between molecular descriptors; for example, a relationship has been observed between absolute oxidation potential and adiabatic ionization energy. nih.gov Furthermore, local atomic characteristics, such as NMR shielding constants and atomic charges, have been computed to understand how electron density is distributed across the molecule and how it changes upon ionization. nih.govacs.org
Table 1: Calculated Electronic Properties of Phenethylamine in Water
| Property | Value | Method |
|---|---|---|
| Adiabatic Ionization Energy | Varies | B3LYP, DLPNO–CCSD(T) |
| Adiabatic Electron Affinity | Varies | B3LYP, DLPNO–CCSD(T) |
| Molecular Electronegativity | Varies | B3LYP, DLPNO–CCSD(T) |
| Chemical Hardness | Varies | B3LYP, DLPNO–CCSD(T) |
| Electrophilicity Index | Varies | B3LYP, DLPNO–CCSD(T) |
Note: Specific numerical values from the source require direct access to the study's supplementary data. The methods used were B3LYP and DLPNO–CCSD(T). nih.govacs.org
Molecular Dynamics and Conformational Space Exploration
Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. Such studies are critical for understanding how a molecule's shape and flexibility influence its interactions with biological targets.
For amphetamine, MD simulations have been used to study its binding to various proteins, such as the single-chain variable fragment (scFv) and tyramine (B21549) oxidase. nih.govnih.gov These simulations reveal the stability of the molecule within a binding pocket and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.govresearchgate.net For example, a 200 ns MD simulation of amphetamine with the TAAR1 receptor showed the formation of a stable hydrogen bond with a serine residue. researchgate.net
Conformational analysis of amphetamine and methamphetamine has been performed using a combination of experimental spectroscopic methods (Raman, IR, VCD, ROA) and computational approaches, including DFT and MD. nih.gov These studies have shown that a comprehensive sampling of the entire conformational space, including explicit solvent interactions, is necessary for an accurate interpretation of the experimental spectra. nih.gov The relative populations of different conformers have been determined, providing a detailed picture of the molecule's structural preferences in solution. nih.gov
Reaction Pathway and Transition State Analysis
Computational methods are invaluable for elucidating reaction mechanisms, identifying intermediate structures, and calculating the energy barriers of chemical transformations. This is particularly relevant for understanding the metabolism of amphetamine and related compounds.
The metabolic pathways of methamphetamine, for instance, have been investigated using bioinformatics analyses of metabolomics data. nih.govnih.govlatrobe.edu.auresearchgate.net These studies help to identify the various metabolites produced and the enzymatic pathways involved. nih.gov Systems-scale analysis in model organisms has revealed that methamphetamine exposure can lead to significant changes in metabolic pathways, including those related to energy metabolism. plos.org
Quantum chemical methods, such as the ONIOM (Our own N-layered Integrated molecular orbital + molecular mechanics) method, have been used to model the enzymatic oxidation of phenethylamine by monoamine oxidases (MAO). nih.gov These calculations have been employed to determine the activation free energy barriers for different proposed reaction mechanisms, such as a direct hydride transfer. nih.gov By modeling the active site of the enzyme, these studies can provide insights into the subtle differences in the catalytic mechanisms of different MAO isoforms. nih.gov
In Silico Prediction of Spectroscopic Parameters
Computational chemistry allows for the in silico prediction of various spectroscopic parameters, which can aid in the identification and characterization of molecules.
For amphetamine, ab initio calculations have been used to study the differences between the spectra of the neutral molecule and its protonated form. dtu.dk These theoretical predictions, when compared with experimental Raman and SERS (Surface-Enhanced Raman Scattering) spectra, allow for a thorough assignment of the vibrational bands. dtu.dk Such studies are crucial for the forensic identification of these substances. dtu.dk
Furthermore, computational methods have been used to predict the UV-vis spectra of amphetamine and its interaction products with fingerprinting reagents like 1,2-indanedione and 1,8-diazafluoren-9-one. rsc.orgsemanticscholar.org Time-dependent DFT (TD-DFT) calculations can predict the absorption peaks in the UV-vis spectrum, which can then be used to develop new colorimetric tests for the detection of these compounds. rsc.orgsemanticscholar.org
Table 2: Predicted Spectroscopic Data for Amphetamine Analogs
| Spectroscopic Method | Predicted Parameter | Computational Method |
|---|---|---|
| Raman, IR | Vibrational Frequencies | DFT |
| UV-vis | Absorption Maxima (λmax) | TD-DFT |
| NMR | Shielding Constants | B3LYP, DLPNO–CCSD(T) |
Note: This table summarizes the types of spectroscopic parameters that can be predicted for amphetamine and its analogs using the indicated computational methods. nih.govdtu.dkrsc.orgsemanticscholar.org
Computational Approaches to Structure-Activity Relationships (SAR)
Computational methods play a significant role in understanding the structure-activity relationships (SAR) of bioactive molecules. By correlating structural features with biological activity, these approaches can guide the design of new compounds with improved properties.
For phenethylamine derivatives, SAR studies have been conducted to understand their affinity for various receptors, such as the serotonin (B10506) 5-HT2A and 5-HT2 receptors. biomolther.orgkoreascience.krplos.orgnih.gov These studies have shown that substitutions on the phenyl ring and modifications to the ethylamine (B1201723) side chain can have a significant impact on binding affinity. biomolther.orgkoreascience.krnih.gov For example, alkyl or halogen groups at the para position of the phenyl ring have been found to have a positive effect on binding affinity to the 5-HT2A receptor. biomolther.orgkoreascience.kr
Docking simulations are a key computational tool in SAR studies. For phenethylamine derivatives, docking into the crystal structure of the 5-HT2B receptor has been used to rationalize the observed binding affinities of conformationally constrained analogs. plos.org These simulations can reveal the binding mode of the ligands and highlight key interactions with receptor residues. plos.org Similarly, docking simulations of phenethylamine derivatives with the dopamine (B1211576) transporter (DAT) have been used to understand their inhibitory activity. biomolther.org These computational models provide a structural basis for the observed SAR and can be used to design more potent and selective inhibitors.
Functionalization and Derivatization Strategies
Synthetic Modifications of the Amine Group
The primary amine group in 3-Cyclohexylbutan-2-amine is a key site for a variety of chemical modifications, allowing for the introduction of diverse functionalities and the modulation of the compound's physicochemical properties. These modifications primarily involve N-alkylation, N-acylation, and the formation of various derivatives.
N-Alkylation and N-Acylation
N-alkylation introduces alkyl groups onto the nitrogen atom, transforming the primary amine into a secondary or tertiary amine. This transformation can significantly impact the compound's basicity, nucleophilicity, and steric profile. Common methods for N-alkylation include reactions with alkyl halides or reductive amination with aldehydes or ketones. While direct alkylation with alkyl halides can be prone to over-alkylation, reductive amination offers a more controlled approach. For instance, the reaction of this compound with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can selectively yield the corresponding N-monoalkylated product.
N-acylation involves the introduction of an acyl group to the amine, forming an amide linkage. This is a widely used transformation that can dramatically alter the electronic and steric properties of the amine. Acylation is typically achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions are generally high-yielding and can be performed under mild conditions. The resulting amides are often more stable and less basic than the parent amine.
| Modification | Reagent Example | Product Type | General Conditions |
| N-Alkylation | Alkyl Halide (e.g., Benzyl (B1604629) bromide) | Secondary/Tertiary Amine | Base (e.g., K2CO3), Reflux |
| Reductive Amination | Aldehyde (e.g., Benzaldehyde) | Secondary Amine | Reducing Agent (e.g., NaBH3CN) |
| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | Amide | Base (e.g., Triethylamine) |
Formation of Amine Salts and Protected Derivatives
The basic nature of the amine group allows for the straightforward formation of amine salts upon treatment with acids. Common salts include hydrochlorides and tosylates. youtube.com Salt formation is often employed to improve the crystallinity, solubility, and handling of the compound. For example, reacting this compound with hydrochloric acid would yield this compound hydrochloride.
In multi-step syntheses, it is often necessary to temporarily "protect" the reactive amine group to prevent it from interfering with reactions at other sites in the molecule. fishersci.co.uktotal-synthesis.com This is achieved by converting the amine into a less reactive derivative, known as a protected amine. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgrsc.org It is stable under a wide range of conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA). uni.lu The Cbz group is installed using benzyl chloroformate (Cbz-Cl) and a base. ijacskros.comorganic-chemistry.org A key advantage of the Cbz group is its facile removal by catalytic hydrogenation, which is a mild and selective method. nih.gov
| Derivative | Reagent | Key Features | Deprotection Conditions |
| Hydrochloride Salt | HCl | Improved water solubility and crystallinity | Neutralization with base |
| Tosylate Salt | p-Toluenesulfonic acid | Crystalline solid, useful for purification | Neutralization with base |
| N-Boc Derivative | Boc₂O | Stable to many reagents, acid-labile | Trifluoroacetic acid (TFA) |
| N-Cbz Derivative | Cbz-Cl | Stable to a range of conditions, removable by hydrogenation | H₂, Pd/C |
Introduction of Other Nitrogen-Containing Functionalities
Beyond simple alkylation and acylation, the primary amine of this compound can serve as a precursor for the introduction of other nitrogen-containing functional groups. For example, the amine could be converted to an azide (B81097) via diazotization followed by substitution, or it could be transformed into a sulfonamide by reaction with a sulfonyl chloride. These transformations open up avenues for further diversification of the molecular scaffold.
Derivatization of the Cyclohexane (B81311) Ring
Substituent Introduction and Modification
Introducing substituents onto the cyclohexane ring typically requires more forcing conditions than modifications of the amine group. Strategies could involve electrophilic substitution reactions if the ring were activated, or radical halogenation followed by nucleophilic substitution. However, controlling the regioselectivity of such reactions on an unsubstituted cyclohexane ring can be challenging. A more controlled approach would involve starting with a pre-functionalized cyclohexane derivative before the butan-2-amine side chain is introduced. For instance, one could start with a hydroxy- or keto-substituted cyclohexyl precursor to synthesize derivatives of this compound with functionalities on the ring.
Ring Transformations and Scaffold Modifications
More advanced derivatization strategies could involve transformations of the cyclohexane ring itself. Reactions such as ring expansion, for example, via a Tiffeneau-Demjanov rearrangement of a corresponding aminomethylcyclohexanol derivative, could lead to cycloheptane-containing analogues. Conversely, ring contraction methodologies could be employed to generate cyclopentane (B165970) derivatives. These scaffold modifications would profoundly alter the three-dimensional structure of the molecule, potentially leading to novel properties and biological activities. Such transformations, however, are complex and would require multi-step synthetic sequences.
Derivatization for Analytical and Chiral Resolution Purposes
The primary amine functionality of this compound makes it amenable to a variety of derivatization reactions. These reactions are strategically employed to enhance its detectability in analytical assays and to enable the separation of its enantiomers, a critical step in assessing its stereospecific properties. Derivatization can modify the compound's volatility for gas chromatography (GC) or introduce a chromophore or fluorophore for liquid chromatography (LC) detection. Crucially, for chiral resolution, derivatization with a homochiral reagent converts the enantiomeric pair into diastereomers, which possess different physicochemical properties and can be separated using achiral chromatographic techniques. researchgate.net
The indirect approach to chiral separation, involving the formation of diastereomers, is a well-established strategy. researchgate.nettcichemicals.com This method relies on the reaction of the racemic amine with a chiral derivatizing agent (CDA) to produce two diastereomeric products. These diastereomers, having different spatial arrangements, will exhibit distinct interactions with the stationary phase of a chromatographic column, leading to their separation.
Formation of Diastereomers with Chiral Derivatizing Agents
A common strategy for the chiral resolution of primary amines involves their reaction with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral stationary phase.
One widely used class of chiral derivatizing agents for primary amines is o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol. The reaction of this compound with OPA and a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC) or N-acetyl-L-cysteine (NAC), results in the formation of highly fluorescent diastereomeric isoindole derivatives. nih.gov These derivatives can be readily separated by reversed-phase high-performance liquid chromatography (RP-HPLC) and detected with high sensitivity using a fluorescence detector. The choice of the chiral thiol can influence the degree of separation between the diastereomers.
Another effective chiral derivatizing agent is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). FLEC reacts with primary amines to form stable diastereomeric carbamates that are highly fluorescent. nih.gov The resulting derivatives can be separated by RP-HPLC. The bulky fluorenyl group in FLEC often provides significant steric differences between the diastereomers, leading to good chromatographic resolution.
The following table provides a hypothetical representation of the chromatographic separation of derivatized this compound enantiomers. The data are illustrative and based on typical results observed for the separation of chiral amines using these derivatization strategies.
| Chiral Derivatizing Agent | Resulting Derivative | Chromatographic Mode | Hypothetical Retention Time (min) - Diastereomer 1 | Hypothetical Retention Time (min) - Diastereomer 2 | Hypothetical Resolution (Rs) |
| OPA / N-isobutyryl-L-cysteine (IBLC) | Diastereomeric Isoindoles | RP-HPLC with Fluorescence Detection | 15.2 | 16.5 | > 1.5 |
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Diastereomeric Carbamates | RP-HPLC with Fluorescence Detection | 22.8 | 24.1 | > 1.5 |
Table 1: Illustrative Chromatographic Data for Chiral Separation of this compound Derivatives.
Derivatization for Gas Chromatographic Analysis
For analysis by gas chromatography (GC), which requires volatile analytes, this compound can be derivatized to increase its volatility and improve its chromatographic behavior. nih.gov Common derivatization techniques for amines in GC include silylation and acylation.
Silylation involves the replacement of the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. The resulting TMS-derivative of this compound is more volatile and less polar, leading to better peak shape and sensitivity in GC analysis.
Acylation, using reagents like pentafluorobenzoyl chloride, introduces an acyl group onto the amine. This not only increases volatility but also introduces a highly electronegative group, making the derivative suitable for sensitive detection by electron capture detection (ECD).
When coupled with a chiral stationary phase in the GC column, these derivatization methods can also facilitate the enantioselective analysis of this compound.
The following table outlines typical derivatization strategies for the GC analysis of primary amines like this compound.
| Derivatization Reagent | Type of Reaction | Purpose | Analytical Technique |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation | Increase volatility, improve peak shape | GC-MS, GC-FID |
| Pentafluorobenzoyl chloride | Acylation | Increase volatility, enhance detectability | GC-ECD |
Table 2: Common Derivatization Strategies for GC Analysis of this compound.
Biological Activities and Pharmaceutical Applications
Interaction with Biological Targets and Pathways
The biological effects of 3-Cyclohexylbutan-2-amine are predicated on its molecular interactions with various biological entities. The presence of an amine group allows for the formation of hydrogen bonds and ionic interactions, which can influence biochemical pathways. It is hypothesized that this compound may function as a ligand for specific receptors or as a modulator of enzyme activity, thereby eliciting physiological responses.
Enzyme Inhibition and Modulation Mechanisms
While direct enzymatic inhibition studies on this compound are not extensively documented in publicly available literature, the structural class of cyclohexylamines has been investigated in the context of enzyme modulation. For instance, research into related compounds has explored their potential to inhibit enzymes such as N-acylethanolamine acid amidase (NAAA). NAAA is a lysosomal enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the anti-inflammatory mediator N-palmitoylethanolamide (PEA). Inhibition of NAAA leads to an increase in the levels of these endogenous anti-inflammatory substances. The relevance of this mechanism to this compound itself remains a subject for future investigation.
Receptor Binding and Functional Assays
Specific receptor binding data for this compound is not widely available. However, based on its chemical structure, it is plausible that it could interact with various receptor systems. For example, derivatives of cyclohexylbutan-2-amines have been explored for their potential as antihypertensive agents, suggesting a possible interaction with receptors involved in the regulation of vascular resistance. Further functional assays would be necessary to determine the specific receptor targets and the nature of the interaction (e.g., agonist or antagonist activity).
Analogue Studies with Bioactive Compounds
The study of analogues provides valuable insights into the potential bioactivity of a compound. While direct analogue studies for this compound are limited, the broader class of cyclohexylalkylamines has been a scaffold for the development of bioactive compounds. For instance, the synthesis and biological evaluation of various cyclohexyl-substituted compounds have been undertaken to explore their therapeutic potential in different areas, including antiviral and cardiovascular research. These studies, while not directly on this compound, underscore the potential of the cyclohexyl moiety in drug design.
Structure-Activity Relationship (SAR) Studies for Bioactivity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies aim to elucidate how specific structural features of a compound influence its biological effects.
Impact of Stereochemistry on Biological Profile
This compound possesses chiral centers, meaning it can exist as different stereoisomers. The spatial arrangement of atoms in these isomers can significantly affect their interaction with biological targets, which are themselves chiral. While specific studies on the differential activity of the stereoisomers of this compound are not available, it is a well-established principle in pharmacology that different enantiomers or diastereomers of a drug can have vastly different potencies, efficacies, and even different biological activities altogether. Therefore, the stereochemistry of this compound is expected to be a critical determinant of its biological profile.
Influence of Structural Modifications on Biological Properties
Modifications to the structure of this compound can have a profound impact on its physicochemical properties, such as its pKa and metabolic stability, which in turn affect its biological activity.
The pKa of the amine group is a crucial factor influencing the compound's ionization state at physiological pH. This, in turn, affects its ability to cross biological membranes and interact with its target. Modifications to the substituents on the carbon backbone or the nitrogen atom can alter the pKa and thus modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Metabolic stability is another key consideration in drug design. The cyclohexyl and butyl groups of this compound are susceptible to metabolic transformations, such as oxidation, by cytochrome P450 enzymes. Introducing structural modifications, for example, by adding fluorine atoms or other metabolically robust groups, could enhance the compound's resistance to metabolic degradation, potentially leading to a longer duration of action.
Interactive Data Table: Predicted Physicochemical Properties of this compound and a Hypothetical Analogue
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa | Notes |
| This compound | C10H21N | 155.28 | 3.2 | ~10.5 | Parent Compound |
| 3-Cyclohexyl-N-methylbutan-2-amine | C11H23N | 169.31 | 3.5 | ~10.6 | N-methylation can alter receptor selectivity and metabolic stability. |
Note: The LogP and pKa values are predictions and may vary from experimental values.
Role as a Privileged Scaffold or Intermediate in Drug Discovery
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for the development of new therapeutic agents. While extensive research has focused on scaffolds like benzodiazepines and aporphines, the potential of simpler aliphatic amines such as this compound is an area of growing interest. nih.govnih.gov The structural features of this compound, including its stereogenic centers, the lipophilic cyclohexyl group, and the basic amino group, provide a three-dimensional architecture that can be systematically modified to explore chemical space and interact with a variety of biological macromolecules.
This compound is primarily utilized as a key intermediate or building block in the synthesis of more complex molecules. Its structural motifs are found in various biologically active compounds, suggesting its utility in the generation of novel drug candidates. The presence of both a bulky hydrophobic group and a reactive primary amine allows for diverse chemical modifications, making it an attractive starting point for creating libraries of compounds with a range of physicochemical properties.
The creation of compound libraries is a fundamental strategy in modern drug discovery to identify hits and optimize leads. The this compound scaffold is amenable to the construction of such libraries through various synthetic approaches. A common strategy involves the modification of the primary amine, which can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents.
For instance, a hypothetical library could be designed by reacting this compound with a diverse set of carboxylic acids to generate a library of amides. This approach allows for the systematic variation of the R-group, enabling the exploration of structure-activity relationships (SAR). The choice of building blocks for the library can be guided by computational methods to ensure diversity in properties such as size, lipophilicity, and hydrogen bonding potential.
| Reaction Type | Reagents | Resulting Functional Group | Potential for Diversity |
| Acylation | Carboxylic acids, Acid chlorides | Amide | High (diverse acid chlorides/anhydrides) |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide | High (diverse sulfonyl chlorides) |
| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine | High (diverse carbonyl compounds) |
| Alkylation | Alkyl halides | Secondary or Tertiary Amine | Moderate (risk of over-alkylation) |
The synthesis of such libraries can be performed using solution-phase or solid-phase techniques. Solid-phase synthesis, in particular, offers advantages for high-throughput synthesis and purification. The this compound core can be attached to a solid support, followed by the addition of various building blocks in a combinatorial fashion.
Preclinical Evaluation and Pharmacological Profiling
Following the synthesis of a compound library, the next crucial step is the evaluation of the biological activity and safety of the new chemical entities. This involves a series of in vitro and in vivo assessments.
Currently, there is a lack of publicly available, specific in vitro or in vivo data for derivatives of this compound. However, based on the activities of structurally related cycloalkylamines, it is plausible that derivatives could be screened against a range of biological targets. For example, derivatives of other cyclic amines have shown activity as enzyme inhibitors or receptor modulators.
A typical preclinical evaluation would involve:
Primary Screening: High-throughput screening of the compound library against a panel of biological targets (e.g., enzymes, receptors) to identify initial "hits."
Secondary Screening: Confirmation and validation of the activity of the hits from the primary screen. This would involve determining potency (e.g., IC₅₀ or EC₅₀ values) and selectivity against related targets.
In Vitro ADME Profiling: Assessment of absorption, distribution, metabolism, and excretion properties of the most promising compounds.
In Vivo Efficacy Studies: Evaluation of the therapeutic effect of lead compounds in animal models of disease.
For example, if a derivative of this compound were identified as a potential enzyme inhibitor, its activity would be quantified, and its mechanism of inhibition would be determined. Subsequent studies in cell-based assays would assess its cellular permeability and efficacy. If the in vitro data is promising, the compound would then be tested in an appropriate animal model to evaluate its in vivo efficacy.
The preclinical safety evaluation of any new drug candidate is paramount. For derivatives of this compound, toxicity and safety profiles would be established through a tiered approach.
General Toxicity: Initial toxicity assessments are often conducted in vitro using cell lines to evaluate cytotoxicity. For aliphatic amines, potential toxicity concerns include irritation and effects on the central nervous system.
Specific Toxicity Studies: Based on the intended therapeutic area and the chemical class of the compounds, more specific toxicity studies may be warranted. These could include:
Genotoxicity assays: To assess the potential for the compound to cause genetic mutations.
Cardiovascular safety pharmacology: To evaluate effects on cardiac ion channels (e.g., hERG) and cardiovascular parameters in vivo.
Hepatotoxicity assays: To determine the potential for liver injury.
Acute toxicity studies in rodents: To determine the median lethal dose (LD₅₀) and identify signs of toxicity.
It is important to note that the toxicity profile of a derivative can be significantly influenced by the nature of the substituents attached to the this compound scaffold. Therefore, each new analog would require a thorough safety assessment.
Environmental and Sustainability Aspects in Production and Use
Green Chemistry Principles in Synthesis
The production of 3-Cyclohexylbutan-2-amine can be evaluated through the lens of green chemistry, which seeks to minimize the environmental impact of chemical processes. Key principles include maximizing atom economy, using catalytic reagents over stoichiometric ones, and preventing waste generation.
Traditional synthetic routes are being re-evaluated for their environmental footprint. For instance, the Gabriel synthesis, while effective for producing primary amines, is characterized by a very low atom economy, often under 50%, due to the formation of stoichiometric quantities of phthalic acid derivatives as byproducts. primescholars.com This leads to significant waste.
Table 1: Comparison of Synthetic Routes for this compound based on Green Chemistry Principles
| Synthetic Route | Description | Green Chemistry Considerations |
| Reductive Amination | Reaction of 3-cyclohexylbutan-2-one (B1354566) with ammonia (B1221849) followed by catalytic reduction of the imine intermediate. | Generally higher atom economy; utilizes catalytic reagents (e.g., for hydrogenation), minimizing waste. |
| Azide (B81097) Reduction | Reduction of an alkyl azide derived from a 3-cyclohexylbutyl precursor using methods like catalytic hydrogenation. | Avoids the polyalkylation side reactions common with other methods and can offer good yields. Catalytic hydrogenation enhances its green profile. |
| Gabriel Synthesis | Involves the alkylation of potassium phthalimide (B116566) with a 3-cyclohexylbutan-2-halide, followed by hydrazinolysis. | Very poor atom economy (<50%), generating significant waste in the form of phthalic acid byproducts. primescholars.com It is less commonly used for bulky amines due to steric hindrance. |
Biocatalysis and Sustainable Transformations
Biocatalysis represents a frontier in sustainable chemical synthesis, offering highly selective and environmentally benign alternatives to traditional chemical methods. diva-portal.org For the production of chiral amines such as this compound, enzymes, particularly amine transaminases (ATAs), are of significant interest. nih.govdiva-portal.org
Amine transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl compound, such as a ketone. diva-portal.org This process can produce chiral primary amines with excellent enantioselectivity under mild reaction conditions (e.g., neutral pH, room temperature) in aqueous media. diva-portal.orgdiva-portal.org This stands in contrast to many conventional chemical methods that may require harsh conditions, heavy metal catalysts, and complex purification steps.
Despite their promise, the industrial application of amine transaminases faces challenges. These can include a limited substrate scope and an unfavorable reaction equilibrium that can hinder high product conversion. nih.gov To address these limitations, significant research has focused on several strategies:
Enzyme Engineering: Developing novel transaminases with a broader substrate scope and improved stability. nih.gov
Equilibrium Displacement: One major issue is that the reaction equilibrium often favors the starting ketone and amine donor over the desired amine product. diva-portal.org Innovative solutions are being developed to shift this balance. For example, using "smart" amine donors like lysine, where the ketone byproduct cyclizes into a stable imine, drives the reaction forward. nih.gov Another approach involves multi-enzyme cascades where a second enzyme removes the co-product, thereby pulling the equilibrium towards the desired amine. diva-portal.org
The use of biocatalysis, particularly with amine transaminases, offers a powerful and sustainable pathway for producing this compound, aligning with the goals of green chemistry by reducing environmental impact and improving resource efficiency. diva-portal.orgdiva-portal.org
Table 2: Key Features of Biocatalytic Synthesis using Amine Transaminases (ATAs)
| Feature | Description |
| Catalyst | Amine Transaminase (ATA) enzymes. nih.gov |
| Reaction | Asymmetric synthesis of a chiral primary amine from a ketone precursor (3-cyclohexylbutan-2-one). diva-portal.orgdiva-portal.org |
| Advantages | High enantioselectivity, mild reaction conditions (aqueous media, neutral pH), reduced waste, environmentally friendly. diva-portal.orgdiva-portal.org |
| Challenges | Unfavorable reaction equilibrium, potential substrate/product inhibition, limited substrate scope for some enzymes. nih.gov |
| Solutions & Innovations | Use of "smart" amine donors (e.g., lysine), multi-enzyme systems to displace equilibrium, development of novel ATAs with broader scope. nih.govnih.gov |
Conclusion and Future Research Perspectives
Current Challenges and Unanswered Questions
Despite its promising profile, research into 3-Cyclohexylbutan-2-amine is met with several challenges that require focused investigation. In the realm of chemical synthesis, achieving efficient and stereospecific production remains a primary hurdle. The presence of a bulky cyclohexyl group introduces steric hindrance, which can impede reaction rates and complicate purification processes.
Another significant challenge lies in preventing undesirable side reactions during synthesis. For instance, methods like the Gabriel synthesis or reductive amination can lead to polyalkylation, resulting in the formation of secondary and tertiary amines instead of the desired primary amine. Optimizing reaction conditions and developing more selective catalysts are critical to overcoming these synthetic inefficiencies.
From a biochemical and medicinal standpoint, many questions remain unanswered. While the amine group suggests potential interactions with neurotransmitter systems and other biological targets, the precise mechanisms of action are not fully elucidated. Key unanswered questions include:
What specific receptors, enzymes, or signaling pathways does this compound interact with to exert its potential biological effects?
How does the stereochemistry of the molecule influence its biological activity and binding affinity?
What are the metabolic pathways of this compound, and could its metabolites, such as electrophilic iminium ions, pose toxicological risks? researchgate.net
The following table summarizes the key research challenges associated with this compound:
| Area of Research | Specific Challenge | Key Unanswered Question |
| Chemical Synthesis | Steric hindrance from the cyclohexyl group reducing reaction rates. | What are the most efficient catalytic systems for stereoselective synthesis? |
| Control of polyalkylation to avoid secondary and tertiary amine byproducts. | How can reaction stoichiometry and conditions be optimized for scalability? | |
| Medicinal Chemistry | Elucidating the full spectrum of biological targets. | Which specific enzymes or receptors does the compound modulate? |
| Biochemistry/Toxicology | Understanding the metabolic fate and potential for bioactivation. researchgate.net | Are the iminium ion intermediates formed during metabolism reactive and potentially toxic? researchgate.net |
| Establishing a clear structure-activity relationship (SAR). | How do structural modifications to the cyclohexyl or butane (B89635) moieties affect efficacy? |
Emerging Trends and Novel Applications
The unique structural features of this compound make it a valuable building block for a variety of novel applications. Emerging trends in medicinal chemistry highlight its potential as a scaffold for developing new therapeutic agents. Research indicates that derivatives of cyclohexylbutan-2-amines are being investigated for their potential to act as antihypertensive agents by modulating vascular resistance.
Furthermore, preliminary studies have demonstrated its promise in other therapeutic areas. For example, in vitro research has shown that this compound can exhibit anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines. It has also displayed antimicrobial activity against certain strains of bacteria, suggesting its potential as a lead structure for the development of new antibiotics.
Recent advancements in synthetic methodologies are also expanding the potential applications of amine-containing compounds. For instance, the development of amine-tolerant photochemical [2+2] cycloaddition reactions could facilitate the synthesis of novel and complex cyclobutane (B1203170) structures derived from amines like this compound, opening doors for creating new pharmacological analogues. nih.gov
The table below outlines the emerging applications for this compound based on current research findings:
| Potential Application | Observed Effect or Rationale | Supporting Research Area |
| Antihypertensive Agents | Derivatives may modulate vascular resistance. | Medicinal Chemistry |
| Anti-inflammatory Drugs | Shown to reduce levels of pro-inflammatory cytokines in murine models. | Pharmacology |
| Antimicrobial Agents | Demonstrated significant inhibition of bacterial growth in vitro. | Microbiology |
| Organic Synthesis Intermediate | Its unique structure serves as a building block for more complex molecules. | Synthetic Chemistry |
| Novel Drug Scaffolds | Potential for use in creating diverse amine-containing cyclobutanes. nih.gov | Photochemistry, Drug Discovery |
Directions for Interdisciplinary Research and Collaborative Studies
Addressing the existing challenges and fully realizing the potential of this compound will require synergistic efforts across multiple scientific disciplines. Collaborative studies are essential to bridge the gap between fundamental chemistry and applied therapeutic development.
Future research should foster collaborations between organic chemists and medicinal chemists to design and execute more efficient and greener synthetic routes. This includes the development of novel catalysts for stereospecific synthesis and methods that minimize byproducts and environmental impact.
Partnerships between pharmacologists and biochemists are crucial for elucidating the compound's mechanism of action. Such collaborations could involve high-throughput screening against various biological targets, detailed enzyme kinetics studies, and cellular assays to map out the signaling pathways affected by the compound.
Furthermore, integrating the expertise of toxicologists is necessary to investigate the metabolic fate of this compound and its derivatives. researchgate.net Understanding the potential for bioactivation into reactive metabolites is a critical step in assessing the compound's safety profile for any potential therapeutic use. researchgate.net
Finally, collaborations with computational chemists could accelerate the discovery process. Molecular modeling and docking studies can help predict the binding affinity of this compound derivatives to specific biological targets, thereby guiding synthetic efforts toward more potent and selective compounds. This interdisciplinary approach will be paramount in translating the scientific promise of this compound into tangible applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Cyclohexylbutan-2-amine in laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of cyclohexyl derivatives or reductive amination of ketones. For example, cyclohexylmagnesium bromide can react with nitroalkanes followed by catalytic hydrogenation to yield the amine. Optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity) and catalysts (e.g., palladium on carbon for hydrogenation). Steric hindrance from the cyclohexyl group necessitates prolonged reaction times or elevated temperatures .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amine's structure, particularly the cyclohexyl moiety and amine proton environments. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies N-H stretching vibrations (~3300 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable .
Q. What safety protocols are essential for handling this compound in laboratory research?
- Methodological Answer : Use fume hoods to avoid inhalation, and wear nitrile gloves and goggles to prevent skin/eye contact. Store the compound in airtight containers under inert gas (e.g., argon) to prevent oxidation. Emergency procedures include rinsing exposed areas with water for 15 minutes and consulting safety data sheets (SDS) for spill management. Stability tests under varying pH and temperature conditions are recommended to assess degradation risks .
Advanced Research Questions
Q. How do steric effects influence the reaction mechanisms of this compound in nucleophilic substitutions?
- Methodological Answer : The bulky cyclohexyl group reduces accessibility to the amine's lone pair, slowing nucleophilic attack. Kinetic studies using competition experiments (e.g., comparing reaction rates with less hindered analogs) quantify steric effects. Computational modeling (DFT) can visualize spatial hindrance and predict regioselectivity in alkylation or acylation reactions .
Q. How should researchers address contradictions in thermodynamic data (e.g., ΔH, ΔG) for this compound reactions?
- Methodological Answer : Discrepancies may arise from solvent polarity, measurement techniques, or impurities. Validate data through replicate experiments and cross-reference with published values using standardized conditions (e.g., IUPAC-recommended methods). Statistical tools like Grubbs' test identify outliers, while calorimetry or titration refines enthalpy/entropy calculations .
Q. What methodologies evaluate the compound's potential as a CO₂ capture solvent?
- Methodological Answer : Assess absorption capacity (mmol CO₂/g amine) via gravimetric analysis under controlled gas flow. Compare regeneration efficiency using temperature-swing desorption cycles. Degradation resistance is tested by exposing the amine to flue gas analogs (e.g., SO₂/O₂ mixtures) and analyzing by HPLC or GC-MS for byproducts. Heterocyclic analogs may offer improved kinetics and stability .
Q. Which analytical strategies identify degradation products of this compound under oxidative conditions?
- Methodological Answer : Accelerated degradation studies using H₂O₂ or UV irradiation generate oxidative byproducts. LC-MS/MS with electrospray ionization (ESI) detects polar degradation products, while GC-MS identifies volatile species. NMR tracking of amine proton loss or cyclohexyl group oxidation (e.g., ketone formation) provides structural insights. Quantify degradation rates using kinetic modeling .
Data Presentation and Analysis Guidelines
- Consistency : Use IUPAC nomenclature and SI units throughout. For spectral data, include peak assignments (e.g., δ 1.2–1.6 ppm for cyclohexyl CH₂ in ¹H NMR) and integration ratios .
- Statistical Rigor : Apply Student’s t-test or ANOVA for comparative studies. Report confidence intervals (e.g., 95%) and p-values to validate significance .
- Visualization : Use line graphs for kinetic data (time vs. conversion) and heatmaps for solvent-screening results. Highlight steric/electronic effects in reaction mechanisms with molecular orbital diagrams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
